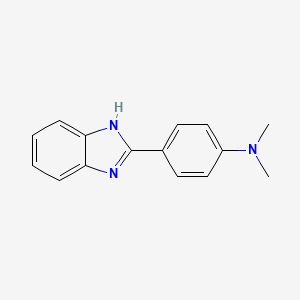

2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole

Description

The exact mass of the compound 4-(1H-benzimidazol-2-yl)-N,N-dimethylaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51680. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c1-18(2)12-9-7-11(8-10-12)15-16-13-5-3-4-6-14(13)17-15/h3-10H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBBGUJBGLTNEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80287594 | |

| Record name | 4-(1H-benzimidazol-2-yl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2562-71-2 | |

| Record name | 2562-71-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1H-benzimidazol-2-yl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2][3][4][5] Derivatives of this heterocyclic system exhibit a vast spectrum of biological activities, including antiviral, anticancer, antifungal, and antihypertensive properties.[1][3][6][7][8] This guide provides a comprehensive technical overview of the synthesis, purification, and detailed characterization of a specific, highly fluorescent derivative: 2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole. The strategic incorporation of the electron-donating p-N,N-dimethylamino group onto the 2-phenyl substituent not only influences its biological profile but also imparts significant photophysical properties, making it a molecule of interest for both drug development and materials science.[9][10][11][12] We will explore an efficient, modern synthetic protocol and delineate the analytical workflow required to unequivocally confirm the structure and purity of the target compound.

Strategic Synthesis: A Modern Approach

The most direct and widely adopted method for synthesizing 2-aryl-1H-benzimidazoles is the condensation of o-phenylenediamine with a corresponding aromatic aldehyde.[13][14][15][16] This reaction proceeds via the initial formation of a Schiff base intermediate, which subsequently undergoes an oxidative cyclization to yield the stable benzimidazole ring. While traditional methods often require harsh acidic conditions and prolonged heating, contemporary organic synthesis favors more efficient and environmentally benign protocols. Microwave-assisted synthesis, for instance, offers significant advantages, including drastically reduced reaction times, often higher yields, and cleaner reaction profiles.[14][17][18]

This guide details a highly efficient, one-pot, microwave-assisted condensation of o-phenylenediamine and p-N,N-dimethylaminobenzaldehyde. This approach leverages the benefits of microwave energy to accelerate the reaction, providing rapid access to the target compound.

Detailed Experimental Protocol

Reaction Scheme: o-Phenylenediamine + p-N,N-Dimethylaminobenzaldehyde → 2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole

Materials & Reagents:

-

o-Phenylenediamine (99.5%)

-

p-N,N-Dimethylaminobenzaldehyde (99%)

-

Ethanol (Absolute)

-

Deionized Water

-

Monitored Microwave Synthesizer

Procedure:

-

Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine o-phenylenediamine (1.08 g, 10 mmol) and p-N,N-dimethylaminobenzaldehyde (1.49 g, 10 mmol).

-

Solvent Addition: Add 5 mL of absolute ethanol to the vessel. While this reaction can be run under solvent-free conditions, the use of a polar solvent like ethanol aids in microwave energy absorption and creates a homogenous reaction mixture.[14]

-

Microwave Irradiation: Seal the vessel and place it in the cavity of the microwave synthesizer. Irradiate the mixture at 120°C for 5-10 minutes, with a power setting of approximately 150 W. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3).

-

Product Isolation: Upon completion, cool the reaction vessel to room temperature. The product typically precipitates out of the solution as a pale yellow solid. If precipitation is slow, the vessel can be cooled further in an ice bath.

-

Crude Filtration: Collect the crude solid by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification by Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Slowly add deionized water dropwise until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath for 30 minutes to maximize crystal formation.

-

Final Collection: Collect the purified, crystalline product by vacuum filtration, wash with a cold ethanol/water (1:1) mixture, and dry under vacuum to a constant weight.

Synthesis and Purification Workflow

Caption: Workflow for the microwave-assisted synthesis of the target compound.

Structural Elucidation and Characterization

Unequivocal confirmation of the synthesized molecule's identity and purity is paramount. A multi-technique analytical approach is employed, leveraging spectroscopy and spectrometry to probe the compound's molecular structure.

Spectroscopic & Spectrometric Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the proton spectrum reveals the key structural features. A broad singlet, typically downfield (>12 ppm), corresponds to the acidic N-H proton of the imidazole ring. The aromatic region (approx. 7.0-8.0 ppm) will show distinct patterns for the four protons on the benzimidazole core and a characteristic AA'BB' system for the para-substituted phenyl ring. A sharp, high-intensity singlet around 3.0 ppm, integrating to six protons, confirms the presence of the two equivalent methyl groups of the N,N-dimethylamino moiety.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides a carbon count and information about the chemical environment of each carbon atom. It will display signals for the aromatic carbons in the downfield region and a characteristic signal for the methyl carbons of the dimethylamino group in the upfield region (~40 ppm).

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides evidence of key functional groups. A broad absorption band in the 3100-3400 cm⁻¹ region is characteristic of the N-H bond stretching. Sharp peaks around 3000 cm⁻¹ correspond to aromatic C-H stretching, while strong absorptions in the 1500-1620 cm⁻¹ range are indicative of C=N and C=C bond stretching within the fused aromatic system.

-

UV-Vis (Ultraviolet-Visible Spectroscopy): This molecule possesses an extended π-conjugated system and a strong intramolecular donor-acceptor character, making it highly chromophoric. The UV-Vis spectrum, typically run in a solvent like methanol or DMSO, will show intense absorption bands (λ_max) in the UV-A or near-visible region, corresponding to π → π* electronic transitions.[19][20]

-

MS (Mass Spectrometry): Electrospray ionization (ESI) or another soft ionization technique will confirm the molecular weight of the compound. The mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 238, corresponding to the protonated form of the molecule with the formula C₁₅H₁₅N₃ (MW = 237.30 g/mol ).[21][22]

Summary of Characterization Data

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | ~12.5 (s, 1H, N-H), 7.0-8.0 (m, 8H, Ar-H), ~3.0 (s, 6H, N(CH₃)₂) |

| ¹³C NMR | Chemical Shift (δ) | ~152 (C=N), 110-150 (Ar-C), ~40 (N-CH₃) |

| FT-IR | Wavenumber (cm⁻¹) | 3100-3400 (N-H stretch), ~3000 (Ar C-H stretch), 1500-1620 (C=N, C=C) |

| UV-Vis | λ_max (nm) | ~350-380 nm (major π → π* transition) |

| MS (ESI+) | m/z | 238.1 [M+H]⁺ |

Analytical Characterization Workflow

Caption: Analytical workflow for the structural verification of the product.

Potential Applications and Scientific Significance

The unique electronic structure of 2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole makes it a versatile molecule with potential applications spanning multiple scientific domains.

-

Medicinal Chemistry & Drug Development: As a member of the 2-arylbenzimidazole class, this compound is a candidate for screening against a variety of therapeutic targets.[23][24] The benzimidazole core is a known pharmacophore for anticancer, antimicrobial, and antiviral agents.[24][25][26][27] For instance, a related substituted 2-arylbenzimidazole was identified as an inhibitor of HIV-1 replication by targeting the viral capsid protein, highlighting the potential of this scaffold in developing novel therapeutics.[28]

-

Materials Science & Molecular Probes: The strong intramolecular charge transfer (ICT) character, derived from the electron-donating dimethylamino group and the electron-accepting benzimidazole system, gives rise to interesting photophysical properties.[9][11] The molecule is highly fluorescent, and its emission properties can be sensitive to the polarity of its environment. This solvatochromism makes it a potential candidate for use as a fluorescent probe to study biological microenvironments or as a component in organic light-emitting diodes (OLEDs) and other optoelectronic materials.[10]

-

Chemical Synthesis: This compound also serves as a valuable intermediate for further functionalization, allowing for the synthesis of more complex, biologically active molecules or advanced materials.

Domain of Applications

Caption: Potential application pathways for the title benzimidazole derivative.

Conclusion

This guide has outlined a robust and efficient microwave-assisted synthesis for 2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole, a molecule of significant scientific interest. The detailed characterization workflow, employing a suite of modern analytical techniques, provides a clear protocol for researchers to confirm the structural integrity and purity of the compound. The promising photophysical properties, combined with the well-established biological relevance of the 2-arylbenzimidazole scaffold, position this compound as a valuable platform for future research in drug discovery, materials science, and synthetic chemistry.

References

-

A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]

-

Review of synthesis process of benzimidazole-heterocycle hybrid compounds. Taylor & Francis Online. [Link]

-

SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES: A BRIEF REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

A Review on Synthesis and Characterisation of Benzimidazole. International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

A Review on Modern Approaches to Benzimidazole Synthesis. PubMed. [Link]

-

Highly Efficient Chemoselective Synthesis of 2-Aryl-1-arylmethyl-1H-Benzimidazoles by Using TiCp2Cl2 Catalyst. Oriental Journal of Chemistry. [Link]

-

Microwave-assisted One-Pot Synthesis of 2-Aryl (1H) Benzimidazoles without Catalyst. ResearchGate. [Link]

-

Chemo selective one-pot synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles using Amberlite IR-120. Arabian Journal of Chemistry. [Link]

-

One Pot Microwave Promoted Synthesis of 2-Aryl-1H-Benzimidazoles Using Sodium Hydrogen Sulfite. ResearchGate. [Link]

-

Synthesis and Medicinal Applications of Benzimidazoles: An Overview. ResearchGate. [Link]

-

Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Current Organic Synthesis. [Link]

-

Microwave assisted, one-pot synthesis of 5-nitro- 2-aryl substituted-1H-benzimidazole libraries: Screening in vitro for antimicrobial activity. Taylor & Francis Online. [Link]

-

Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Bentham Science. [Link]

-

Synthetic Approaches to 2-Arylbenzimidazoles: A Review. ResearchGate. [Link]

-

Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds. Anticancer Agents in Medicinal Chemistry. [Link]

-

The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI. [Link]

-

2-(4-Dimethylamino-phenyl)-1h-benzoimidazol-5-yl-amine. PubChem. [Link]

-

The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. ScienceDirect. [Link]

-

Reaction of o-phenylenediamine with aldehydes. ResearchGate. [Link]

-

Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. [Link]

-

A Comprehensive Mechanistic Antibacterial and Antibiofilm Study of Potential Bioactive ((BpA) 2 bp)Cu/Zn Complexes via Bactericidal Mechanisms against Escherichia coli. MDPI. [Link]

-

Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly. National Institutes of Health. [Link]

-

Identification of 2-(4-N,N-Dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole targeting HIV-1 CA capsid protein and inhibiting HIV-1 replication in cellulo. National Institutes of Health. [Link]

-

Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. [Link]

-

New 2-(2,4-Dihydroxyphenyl)benzimidazolines. MDPI. [Link]

-

Twisted Intramolecular Charge Transfer Emission of 2-(4'-N,N-dimethylaminophenyl)benzimidazole in Micelles. PubMed. [Link]

-

Highly fluorescent N,N-dimethylaminophenylethynylarenes: synthesis, photophysical properties, and electrochemiluminescence. PubMed. [Link]

-

UV-Visible, IR, and 1 NMR spectral data of compounds. ResearchGate. [Link]

-

Investigation on Optical and Biological Properties of 2‐(4‐Dimethylaminophenyl)benzothiazole Based Cycloplatinated Complexes. PubMed Central. [Link]

-

Condensation of p-N,N-dimethylamino- benzaldehyde with Meldrum's acid in different solvents. ResearchGate. [Link]

-

Photophysical study of 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine in different solvents and at various pH. PubMed. [Link]

-

Assertion pN N dimethylaminobenzaldehyde undergoes class 11 chemistry CBSE. Vedantu. [Link]

-

[Antibacterial and antifungal compounds. V. Synthesis and antimicrobial activity of N-(2-arylethylaminophenyl)-1H-pyrryl-1-amine and 1-(1H-pyrrol-1-yl)-2-arylmethylbenzimidazole)]. PubMed. [Link]

-

Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). Journal of Molecular Structure. [Link]

-

Antimicrobial Peptides Act-6 and Act 8-20 Derived from Scarabaeidae Cecropins Exhibit Differential Antifungal Activity. MDPI. [Link]

-

Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. MDPI. [Link]

-

Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. PubMed Central. [Link]

-

H-1, C-13 and P-31-NMR, UV-visible and variable temperature FT-IR spectral analyses for the reaction products of p-dimethylaminocinam- and p-hydroxybenz-aldehydes with hexachlorocyclotriphosphazene. ResearchGate. [Link]

-

Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. MDPI. [Link]

-

Photophysical Properties of DASPMI as Revealed by Spectrally Resolved Fluorescence Decays. ResearchGate. [Link]

-

a) UV–vis spectra of DMAB, PAA and DMABPAA. b) UV–vis spectra of DMAB, PNA and DMABPNA. ResearchGate. [Link]

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. A Review on Modern Approaches to Benzimidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. rjlbpcs.com [rjlbpcs.com]

- 9. Twisted Intramolecular Charge Transfer Emission of 2-(4'-N,N-dimethylaminophenyl)benzimidazole in Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Highly fluorescent N,N-dimethylaminophenylethynylarenes: synthesis, photophysical properties, and electrochemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigation on Optical and Biological Properties of 2‐(4‐Dimethylaminophenyl)benzothiazole Based Cycloplatinated Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Photophysical study of 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine in different solvents and at various pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Highly Efficient Chemoselective Synthesis of 2-Aryl-1-arylmethyl-1H-Benzimidazoles by Using TiCp2Cl2 Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. 2-(P-N,N-DIMETHYLAMINOPHENYL)-1H-BENZOIMIDAZOLE price,buy 2-(P-N,N-DIMETHYLAMINOPHENYL)-1H-BENZOIMIDAZOLE - chemicalbook [m.chemicalbook.com]

- 22. 2-(P-N,N-DIMETHYLAMINOPHENYL)-1H-BENZOIMIDAZOLE | 2562-71-2 [amp.chemicalbook.com]

- 23. researchgate.net [researchgate.net]

- 24. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. mdpi.com [mdpi.com]

- 27. [Antibacterial and antifungal compounds. V. Synthesis and antimicrobial activity of N-(2-arylethylaminophenyl)-1H-pyrryl-1-amine and 1-(1H-pyrrol-1-yl)-2-arylmethylbenzimidazole)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Identification of 2-(4-N,N-Dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole targeting HIV-1 CA capsid protein and inhibiting HIV-1 replication in cellulo - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Properties of 2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole

Introduction: Unveiling a Molecule of Intriguing Photophysics

2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole (DMAPBI) is a fascinating heterocyclic compound that has garnered significant attention within the scientific community for its unique and sensitive photophysical properties. Structurally, it comprises a benzimidazole core linked to a p-N,N-dimethylaminophenyl group. This donor-π-acceptor architecture is the cornerstone of its remarkable spectroscopic behavior, most notably its dual fluorescence, which is highly sensitive to the surrounding environment. This pronounced solvatochromism makes DMAPBI an exceptional candidate for applications as a fluorescent probe in chemical and biological systems, as well as a model compound for studying fundamental photophysical processes such as intramolecular charge transfer.

This technical guide provides a comprehensive exploration of the spectroscopic properties of DMAPBI, intended for researchers, scientists, and professionals in drug development. We will delve into the synthesis of this molecule, dissect its absorption and fluorescence characteristics, and elucidate the theoretical underpinnings of its behavior. Furthermore, we will present detailed experimental protocols to empower researchers in their own investigations of this and similar compounds.

Molecular Structure and Synthesis

The unique spectroscopic properties of DMAPBI are intrinsically linked to its molecular structure, which facilitates intramolecular charge transfer upon photoexcitation.

Figure 1: Molecular Structure of 2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole.

Synthesis Protocol: A Reliable Pathway to DMAPBI

The synthesis of DMAPBI is typically achieved through the condensation of o-phenylenediamine with p-N,N-dimethylaminobenzaldehyde. This reaction, a variation of the well-established Phillips-Ladenburg benzimidazole synthesis, provides a straightforward and efficient route to the desired product.[1][2]

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1 equivalent) and p-N,N-dimethylaminobenzaldehyde (1 equivalent) in ethanol.

-

Catalyst Addition: To this solution, add a catalytic amount of a suitable acid, such as p-toluenesulfonic acid or a few drops of glacial acetic acid. The acid catalyst is crucial for activating the carbonyl group of the aldehyde, facilitating nucleophilic attack by the diamine.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The rationale for refluxing is to provide the necessary activation energy for the condensation and subsequent cyclization-dehydration steps to proceed at a reasonable rate.

-

Isolation and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. The crude product can be collected by filtration.

-

Recrystallization: For further purification, recrystallize the crude solid from a suitable solvent system, such as ethanol/water or methanol. This process removes unreacted starting materials and by-products, yielding pure 2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole as a crystalline solid.

-

Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

UV-Vis Absorption Spectroscopy: The Initial Photoexcitation

The absorption spectrum of DMAPBI is characterized by a strong band in the near-UV region, which is attributed to a π-π* electronic transition. This transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The HOMO is primarily localized on the electron-donating p-N,N-dimethylaminophenyl moiety, while the LUMO is distributed across the benzimidazole acceptor unit.

The position of the absorption maximum is sensitive to the solvent environment, though to a lesser extent than the fluorescence emission. In general, a slight red-shift is observed with increasing solvent polarity, which can be attributed to the stabilization of the more polar excited state by the solvent dipoles.

Fluorescence Spectroscopy: The Phenomenon of Dual Emission

The most striking spectroscopic feature of DMAPBI is its dual fluorescence, which is a direct consequence of an excited-state phenomenon known as Twisted Intramolecular Charge Transfer (TICT).[3][4][5] Upon photoexcitation, the molecule initially populates a locally excited (LE) state, which retains a planar geometry similar to the ground state. This LE state is responsible for the higher-energy, shorter-wavelength emission band.

However, in polar solvents, the molecule can undergo a conformational change in the excited state, involving the rotation of the N,N-dimethylaminophenyl group relative to the benzimidazole ring. This twisting motion leads to the formation of a highly polar, charge-separated TICT state, where there is a near-complete transfer of an electron from the donor to the acceptor moiety. The TICT state is significantly stabilized by polar solvent molecules, resulting in a large Stokes-shifted, lower-energy emission band. In nonpolar solvents, the formation of the TICT state is energetically unfavorable, and thus, primarily the LE emission is observed.

Figure 3: Experimental Workflow for the Synthesis and Spectroscopic Characterization of DMAPBI.

Conclusion and Future Outlook

2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole stands as a testament to the elegant interplay between molecular structure and photophysical properties. Its pronounced dual fluorescence and solvatochromism, governed by the formation of a Twisted Intramolecular Charge Transfer state, make it a powerful tool for probing local environments and a valuable model system for fundamental research. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to explore and exploit the unique spectroscopic characteristics of this and related compounds.

Future research in this area will likely focus on the rational design of new benzimidazole-based fluorophores with tailored spectroscopic properties for specific applications. This includes the development of probes with enhanced brightness, photostability, and selectivity for particular analytes or biological targets. Furthermore, the integration of these molecules into advanced materials, such as polymers and nanoparticles, holds immense promise for the creation of novel sensors and imaging agents with unprecedented sensitivity and functionality.

References

- Cernătescu, C., et al. (2015). Synthesis of 4'-aminophenyl benzimidazole. Bulletin of the Transilvania University of Braşov, Series I: Engineering Sciences, 8(57), 17-22.

- Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.

- BenchChem. (2023). Application Notes and Protocols for Measuring Fluorescence Quantum Yield.

- University of California, Irvine, Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields.

- Wang, L., et al. (2015). Synthesis of 2-(4-aminophenyl) benzimidazole under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 7(3), 1163-1166.

- Agilent Technologies. (2018). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse.

- de Melo, J. S., et al. (2020). Tutorial: Measurement of fluorescence spectra and determination of relative fluorescence quantum yields of transparent samples.

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

- Valeur, B., & Berberan-Santos, M. N. (2012).

- Slanina, T., et al. (2018). 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications. Chemistry – A European Journal, 24(59), 15847-15856.

- BenchChem. (2023). Application Notes and Protocols for the Synthesis of Benzimidazoles using 2-(4-aminophenyl)-1,3-dioxolane.

- The Royal Society of Chemistry. (2014).

- Wu, C., et al. (2022). D−π–A Fluorophores with Strong Solvatochromism for Single-Molecule Ratiometric Thermometers. Journal of the American Chemical Society, 144(8), 3546–3554.

- Alam, M. S., et al. (2023).

-

Organic Chemistry Portal. Synthesis of benzimidazoles. Retrieved from [Link]

Sources

Topic: 2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole Fluorescence Quantum Yield

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fluorescent properties of 2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole (DMAPBI), with a specific focus on its fluorescence quantum yield. As a molecule exhibiting pronounced solvatochromism and dual fluorescence, DMAPBI serves as a valuable fluorophore in various scientific domains. This document, authored from the perspective of a Senior Application Scientist, delves into the theoretical underpinnings of its unique photophysical behavior, offers detailed, field-proven protocols for the accurate determination of its fluorescence quantum yield, and discusses its synthesis and applications. The guide is structured to provide researchers, scientists, and drug development professionals with both the foundational knowledge and the practical methodologies required to effectively utilize this compound in their work.

Introduction: The Significance of 2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole

2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole (DMAPBI) is a heterocyclic aromatic compound that has garnered significant interest within the scientific community. Its molecular architecture, featuring a benzimidazole core (an electron acceptor) covalently linked to a p-N,N-dimethylaminophenyl group (a strong electron donor), establishes it as a classic donor-π-acceptor (D-π-A) system. This structure is the primary determinant of its intriguing photophysical properties, most notably its sensitivity to the local environment.

The defining characteristic of DMAPBI is its dual fluorescence, which arises from two distinct emissive states: a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state.[1][2] The equilibrium between these states is highly dependent on external factors such as solvent polarity, viscosity, and pH, causing dramatic shifts in its emission spectrum and fluorescence quantum yield. This pronounced environmental sensitivity makes DMAPBI and its derivatives powerful tools for use as fluorescent probes and sensors in chemical and biological systems.[3][4][5] Understanding and accurately quantifying its fluorescence quantum yield is therefore paramount for its effective application in research and development.

Theoretical Framework: Fluorescence, Quantum Yield, and the TICT State

Fundamentals of Fluorescence

Fluorescence is a photoluminescent process wherein a molecule absorbs a photon of light, promoting an electron to a higher energy, excited singlet state (S₁). The molecule quickly relaxes to the lowest vibrational level of this excited state and then returns to the ground state (S₀) by emitting a photon. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

The efficiency of this process is quantified by the fluorescence quantum yield (ΦF) , defined as the ratio of the number of photons emitted to the number of photons absorbed.[6]

ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)

A quantum yield can range from 0 to 1. A value of 1 indicates that every absorbed photon results in an emitted fluorescent photon. In reality, other non-radiative de-excitation pathways, such as internal conversion, intersystem crossing, and quenching, compete with fluorescence, typically resulting in quantum yields of less than 1.[6]

Factors Influencing Fluorescence Quantum Yield

The quantum yield of a fluorophore is not an immutable constant but is influenced by several factors:

-

Molecular Structure: The presence of conjugated π-systems and aromatic rings generally enhances fluorescence. Electron-donating groups like -NH₂ and -OH can increase quantum yield, while electron-withdrawing groups such as -NO₂ often quench it.[7]

-

Solvent Environment: The polarity of the solvent can significantly alter the energy levels of the ground and excited states, affecting both the emission wavelength (solvatochromism) and the quantum yield.[8][9]

-

pH: For molecules with acidic or basic moieties, changes in pH can lead to protonation or deprotonation, altering the electronic structure and, consequently, the fluorescence properties.[7][10]

The Twisted Intramolecular Charge Transfer (TICT) Phenomenon in DMAPBI

The dual fluorescence of DMAPBI is a direct consequence of the TICT mechanism.[1][2] Upon photoexcitation, the molecule initially reaches a planar, locally excited (LE) state. In polar solvents, this LE state can undergo a conformational change, involving the rotation of the N,N-dimethylaminophenyl group relative to the benzimidazole ring. This twisting leads to a full separation of charge, forming a highly polar, non-emissive TICT state. This state is stabilized by the polar solvent molecules. The molecule can then emit a photon from either the LE state (resulting in a "normal" Stokes-shifted emission band, often labeled the B-band) or the stabilized TICT state (resulting in a large Stokes-shifted, broad, and structureless emission band, often labeled the A-band).[1]

The quantum yield of the TICT fluorescence initially increases with solvent polarity as the TICT state becomes more stabilized, but can then decrease in highly polar protic solvents due to competing non-radiative decay pathways.[1]

Synthesis of 2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole

The synthesis of DMAPBI is typically achieved through a straightforward condensation reaction. This method is widely adopted due to its efficiency and the ready availability of starting materials.

General Synthetic Protocol

The most common route involves the condensation of o-phenylenediamine with p-N,N-dimethylaminobenzaldehyde.[11][12] The reaction can be catalyzed by various acids or proceed under thermal conditions, often with an oxidative step to form the aromatic benzimidazole ring.

Reaction Scheme: o-Phenylenediamine + p-N,N-Dimethylaminobenzaldehyde → 2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole

This reaction offers a versatile platform for creating a library of derivatives by simply modifying the substituents on either the o-phenylenediamine or the aldehyde precursor.[13][14]

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The most accurate and widely accepted method for determining the fluorescence quantum yield of a compound in solution is the comparative method.[6][15] This technique measures the fluorescence intensity of the unknown sample relative to a well-characterized standard of known quantum yield (Φ_ST).

Principle of the Comparative Method

The method relies on the principle that for dilute solutions (absorbance < 0.1), the fluorescence intensity is linearly proportional to the amount of light absorbed. By comparing the integrated fluorescence intensity versus absorbance of the test sample to that of a standard under identical conditions, the quantum yield can be calculated using the following equation[15]:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (n_X² / n_ST²)

Where:

-

Φ_X is the quantum yield of the test sample.

-

Φ_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

n_X and n_ST are the refractive indices of the solvents used for the sample and standard (if different, otherwise the term is 1).

Step-by-Step Experimental Workflow

1. Selection of a Fluorescence Standard:

-

Choose a standard with a well-documented and reliable quantum yield. For DMAPBI, which absorbs in the UV-A range and emits in the blue-violet to green range depending on the solvent, common standards include Quinine Sulfate (Φ_ST = 0.55 in 0.1 N H₂SO₄) or various coumarin dyes.[1]

-

Causality: The standard's absorption and emission spectra should overlap as much as possible with the sample to minimize wavelength-dependent instrumental errors.

2. Preparation of Solutions:

-

Use high-purity, spectroscopy-grade solvents.

-

Prepare a stock solution of the test compound (DMAPBI) and the standard.

-

From the stock solutions, prepare a series of 5-6 dilutions for both the test and standard compounds in the same solvent.

-

Trustworthiness: The concentrations must be carefully chosen so that the absorbance at the excitation wavelength is within the range of 0.01 to 0.1. This ensures a linear relationship between absorbance and fluorescence and minimizes inner-filter effects where emitted light is reabsorbed by other fluorophore molecules.

3. Absorbance Measurements:

-

Using a calibrated UV-Vis spectrophotometer, record the absorbance spectrum for each solution.

-

Note the absorbance value at the chosen excitation wavelength (λ_ex).

4. Fluorescence Measurements:

-

Use a calibrated spectrofluorometer.

-

Set the excitation wavelength (λ_ex) to the same value used for the absorbance measurements. It is crucial to excite both the standard and the sample at the same wavelength.

-

Record the corrected fluorescence emission spectrum for each solution. Instrument correction factors for detector sensitivity and lamp output are essential for accuracy.

-

Maintain identical instrument settings (e.g., excitation and emission slit widths) for all measurements of the sample and standard.

5. Data Processing:

-

Integrate the area under the entire fluorescence emission curve for each recorded spectrum. Most instrument software packages have a built-in function for this.

6. Data Plotting and Analysis:

-

For both the test compound and the standard, create a plot of the integrated fluorescence intensity (Y-axis) versus the absorbance at λ_ex (X-axis).

-

Perform a linear regression analysis on each data set. The resulting plot should be a straight line passing through the origin. The slope of this line is the gradient (Grad).

7. Calculation:

-

Insert the known quantum yield of the standard (Φ_ST) and the calculated gradients (Grad_X and Grad_ST) into the quantum yield equation.

-

If the same solvent was used for both, the refractive index term (n_X²/n_ST²) cancels out.

Quantitative Data and Properties

The photophysical properties of DMAPBI are highly dependent on the solvent. While a single quantum yield value cannot be assigned, its behavior across different environments illustrates its utility.

| Solvent | Absorption λ_max (nm) | Emission λ_max (nm) (B-band, LE) | Emission λ_max (nm) (A-band, TICT) | Reported ΦF (Total) | Refractive Index (n) |

| Cyclohexane | ~360 | ~400 | ~480 | Varies | 1.426 |

| Dichloromethane | ~370 | ~410 | ~520 | Varies | 1.424 |

| Acetonitrile | ~365 | ~415 | ~540 | Varies | 1.344 |

| Water | ~360 | ~420 | ~560 | Varies | 1.333 |

Note: Exact values for λ_max and ΦF can vary based on experimental conditions and literature sources. The trend shows a significant red-shift of the TICT (A-band) emission with increasing solvent polarity. The dual fluorescence is observable even in non-polar solvents, indicating the TICT state is of lower energy than the LE state.[1]

Applications in Research and Drug Development

The unique, environment-sensitive fluorescence of DMAPBI makes it a foundational structure for various applications:

-

Fluorescent Probes: Derivatives of DMAPBI are designed to act as "turn-on" or ratiometric sensors for metal ions, pH, and viscosity.[3][4] For example, a change in the local cellular environment can be monitored by observing shifts in the emission wavelength or intensity.

-

Bioimaging: The benzimidazole scaffold can be functionalized to target specific organelles or biomolecules. The sensitivity of the fluorescence to the local dielectric constant can provide information about the binding site.

-

Materials Science: DMAPBI and its analogues are incorporated into polymers and solid-state materials to create environmentally responsive systems and organic light-emitting diodes (OLEDs).[16]

-

Drug Development: As benzimidazole is a privileged scaffold in medicinal chemistry, fluorescent derivatives can be used as tools to study drug-target interactions, cellular uptake, and distribution without the need for a separate fluorescent tag.

Conclusion

2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole is more than just a fluorescent molecule; it is a sophisticated molecular probe whose photophysical properties are intricately linked to its environment. Its characteristic dual fluorescence, governed by the equilibrium between a locally excited and a twisted intramolecular charge transfer state, provides a sensitive readout of solvent polarity and other micro-environmental factors. Accurate determination of its fluorescence quantum yield is critical for harnessing its full potential. The comparative method, when executed with meticulous attention to detail regarding solution preparation and instrumental parameters, provides a robust and reliable means of quantifying this key parameter. By understanding the principles and mastering the protocols outlined in this guide, researchers can confidently employ DMAPBI and its derivatives as powerful tools in chemical sensing, biological imaging, and advanced materials development.

References

-

DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent Technologies. Retrieved from

- Determination of Fluorescence Quantum Yield of a Fluorophore. (n.d.). Virtual Labs.

-

Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. (2011). Materials (Basel). Retrieved from [Link]

-

A Guide to Recording Fluorescence Quantum Yields. (n.d.). University of California, Irvine, Department of Chemistry. Retrieved from [Link]

-

Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. (2011). Materials (Basel). Retrieved from [Link]

-

Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. (2018). ACS Omega. Retrieved from [Link]

-

The synthesis, characterization and optical properties of novel pyrido[1,2-a]benzimidazole derivatives. (2018). ResearchGate. Retrieved from [Link]

-

Dual Fluorescence of 2- (4'- (N,N-Dimethy1amino)phenyl)benzothiazole and Its Benzimidazole. (1991). The Journal of Physical Chemistry. Retrieved from [Link]

-

The synthesis, characterization and fluorescence properties of new benzimidazole derivatives. (2020). ResearchGate. Retrieved from [Link]

-

Dual Photochemistry of Benzimidazole. (2019). The Journal of Organic Chemistry. Retrieved from [Link]

-

Triphenylamine based benzimidazole and benzothiazole: Synthesis and applications in fluorescent chemosensors and laser dyes. (2018). ResearchGate. Retrieved from [Link]

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. Retrieved from [Link]

-

Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly. (2020). RSC Advances. Retrieved from [Link]

-

Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2013). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

New 2-(2,4-Dihydroxyphenyl)benzimidazolines. (2020). Molbank. Retrieved from [Link]

-

Highly fluorescent N,N-dimethylaminophenylethynylarenes: synthesis, photophysical properties, and electrochemiluminescence. (2009). The Journal of Physical Chemistry B. Retrieved from [Link]

-

Dual Fluorescence of 2-[4-(Dimethylamino)phenyl]benzothiazole and Its Benzimidazole Analog: Effect of Solvent and pH on Electronic Spectra. (1991). The Journal of Physical Chemistry. Retrieved from [Link]

-

Investigation on Optical and Biological Properties of 2‐(4‐Dimethylaminophenyl)benzothiazole Based Cycloplatinated Complexes. (2020). Chemistry – A European Journal. Retrieved from [Link]

-

Solvatochromism of conjugated 4-N,N-dimethylaminophenyl-pyridinium donor–acceptor pairs. (2016). New Journal of Chemistry. Retrieved from [Link]

-

New Benzimidazole-Based pH-Sensitive Fluorescent Probes. (2023). Molecules. Retrieved from [Link]

-

Photophysical study of 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine in different solvents and at various pH. (2011). Journal of Fluorescence. Retrieved from [Link]

-

High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. (2015). RSC Advances. Retrieved from [Link]

-

Development of a 2-(2-Hydroxyphenyl)-1 H-benzimidazole-Based Fluorescence Sensor Targeting Boronic Acids for Versatile Application in Boron Neutron Capture Therapy. (2023). Cancers (Basel). Retrieved from [Link]

-

Twisted Intramolecular Charge Transfer Emission of 2-(4'-N,N-dimethylaminophenyl)benzimidazole in Micelles. (1999). Journal of Colloid and Interface Science. Retrieved from [Link]

-

Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. (2024). International Journal of Molecular Sciences. Retrieved from [Link]

-

Development of a 2-(2-Hydroxyphenyl)-1H-benzimidazole-Based Fluorescence Sensor Targeting Boronic Acids for Versatile Application in Boron Neutron Capture Therapy. (2023). Cancers (Basel). Retrieved from [Link]

-

Photophysical Properties of DASPMI as Revealed by Spectrally Resolved Fluorescence Decays. (2004). ResearchGate. Retrieved from [Link]

-

New Benzimidazole-Based pH-Sensitive Fluorescent Probes. (2023). Molecules. Retrieved from [Link]

-

Development of a 2-(2-Hydroxyphenyl)-1H-benzimidazole-Based Fluorescence Sensor Targeting Boronic Acids for Versatile Application in Boron Neutron Capture Therapy. (2023). ResearchGate. Retrieved from [Link]

-

Solvatochromism of 2-(N,N-dimethylamino)-7-nitrofluorene and the natural dye β-carotene: Application for the determination of solvent dipolarity and polarizability. (2013). ResearchGate. Retrieved from [Link]

-

Solvatochromic fluorescence of piperazine-modified bipyridazines for an organic solvent-sensitive film. (2009). Dyes and Pigments. Retrieved from [Link]

Sources

- 1. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]

- 2. Twisted Intramolecular Charge Transfer Emission of 2-(4'-N,N-dimethylaminophenyl)benzimidazole in Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Development of a 2-(2-Hydroxyphenyl)-1 H-benzimidazole-Based Fluorescence Sensor Targeting Boronic Acids for Versatile Application in Boron Neutron Capture Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.uci.edu [chem.uci.edu]

- 7. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]

- 8. Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 13. Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New 2-(2,4-Dihydroxyphenyl)benzimidazolines [mdpi.com]

- 15. agilent.com [agilent.com]

- 16. Highly fluorescent N,N-dimethylaminophenylethynylarenes: synthesis, photophysical properties, and electrochemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

Solvatochromic effects on 2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole spectra

An In-depth Technical Guide Topic: Solvatochromic Effects on 2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole Spectra

Abstract

This technical guide provides a comprehensive examination of the solvatochromic properties of 2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole. As a molecule featuring a distinct electron donor-π-acceptor (D-π-A) architecture, its absorption and fluorescence spectra are highly sensitive to the polarity of its environment. This document outlines the theoretical underpinnings of this phenomenon, provides detailed experimental protocols for its characterization using UV-Vis and fluorescence spectroscopy, and presents a framework for robust data analysis. The methodologies described herein are designed to be self-validating, enabling researchers to quantify the change in the molecule's dipole moment upon photoexcitation and understand the nature of solute-solvent interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage solvatochromic probes for characterizing microenvironments or developing environmentally sensitive molecular sensors.

Introduction: The Principle of Solvatochromism

Solvatochromism is the phenomenon where the color of a chemical substance, and more broadly its absorption and emission spectra, changes with the polarity of the solvent medium.[1][2][3] This effect arises from differential solvation of the molecule's ground and excited electronic states. Molecules that exhibit strong solvatochromism typically possess a large change in dipole moment upon electronic excitation.

The subject of this guide, 2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole, is a prime example of such a molecule. Its structure is characterized by an electron-donating p-N,N-dimethylaminophenyl group connected via a π-conjugated system to an electron-accepting benzimidazole moiety.[4][5] This D-π-A design facilitates a significant intramolecular charge transfer (ICT) upon photoexcitation, making it an excellent candidate for a solvatochromic fluorescent probe.[4][6] Understanding and quantifying this behavior is critical for its application in sensing the polarity of complex chemical and biological systems.

Theoretical Framework: Unpacking the Solute-Solvent Interaction

The photophysical behavior of 2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole is governed by an ICT process. Upon absorbing a photon, an electron is promoted from a π orbital primarily located on the donor (N,N-dimethylaminophenyl) to a π* orbital concentrated on the acceptor (benzimidazole).

Caption: Intramolecular Charge Transfer (ICT) upon photoexcitation.

This ICT creates an excited state (S₁) that is significantly more polar than the ground state (S₀). Polar solvent molecules will arrange themselves to stabilize this highly polar excited state more effectively than they stabilize the less polar ground state. This differential stabilization lowers the energy of the excited state, resulting in a lower energy (longer wavelength) fluorescence emission. This red-shift, or bathochromic shift, in the emission spectrum increases with solvent polarity.[5][7]

The Lippert-Mataga Model

To quantify this effect, the Lippert-Mataga equation provides a powerful model that correlates the Stokes shift (the difference in energy between the absorption and emission maxima) with solvent polarity.[7][8][9]

The equation is expressed as:

ν̄abs - ν̄em = (2/hc) * ( (ε-1)/(2ε+1) - (n²-1)/(2n²+1) ) * ( (µe - µg)² / a³ ) + constant

Where:

-

ν̄abs and ν̄em are the wavenumbers (cm⁻¹) of the absorption and emission maxima.

-

h is Planck's constant, and c is the speed of light.

-

ε is the dielectric constant of the solvent.

-

n is the refractive index of the solvent.

-

µe and µg are the dipole moments of the excited and ground states, respectively.

-

a is the Onsager cavity radius of the solute molecule.

The term ( (ε-1)/(2ε+1) - (n²-1)/(2n²+1) ) is known as the solvent orientation polarizability function, Δf. A plot of the Stokes shift (in cm⁻¹) versus Δf should yield a straight line. The slope of this line is directly proportional to the square of the change in dipole moment (µe - µg)², allowing for its experimental determination.[7][10] A positive slope is a definitive indicator that the excited state is more polar than the ground state (µe > µg).[7]

Empirical Polarity Scales: The ET(30) Scale

While the Lippert-Mataga model addresses general solvent effects, it does not fully account for specific solute-solvent interactions like hydrogen bonding. Empirical scales, such as the Dimroth-Reichardt ET(30) scale, provide a more comprehensive measure of a solvent's polarity.[3] This scale is based on the transition energy (ET) for the longest-wavelength absorption band of a standard pyridinium-N-phenolate betaine dye.[11][12][13] Plotting the spectral data against ET(30) values can reveal trends and identify deviations caused by specific interactions, such as hydrogen bonding from protic solvents.

Experimental Design & Protocols

This section provides a self-validating protocol for characterizing the solvatochromic properties of 2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole. The causality behind each step is explained to ensure robust and reproducible results.

Synthesis and Purification

While the compound is commercially available, a typical synthesis involves the condensation of o-phenylenediamine with p-N,N-dimethylaminobenzaldehyde in a suitable solvent like ethanol, often under reflux conditions.[14]

-

Causality : Purity is paramount. Trace impurities, especially fluorescent ones, can severely distort the emission spectra. Recrystallization from a solvent system like ethanol/water until a constant melting point is achieved is a critical step to ensure the observed solvatochromism originates solely from the target compound.

Materials and Instrumentation

-

Probe : Purified 2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole.

-

Solvents : A series of spectroscopic-grade solvents covering a wide range of polarities (e.g., n-Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Ethanol, Methanol).

-

Causality : Using spectroscopic grade solvents is non-negotiable. Standard solvents may contain aromatic or other impurities that absorb or fluoresce in the region of interest, leading to erroneous data.

-

-

Instrumentation :

Experimental Workflow

Caption: Experimental workflow for solvatochromism analysis.

Step-by-Step Protocol

-

Stock Solution Preparation : Accurately weigh a small amount of the purified compound and dissolve it in a minimal volume of a volatile solvent in which it is highly soluble (e.g., Dichloromethane or THF) to prepare a concentrated stock solution (e.g., 1x10⁻³ M).

-

Causality : A stock solution ensures consistency. Preparing working solutions from a single stock minimizes errors associated with weighing multiple small quantities.

-

-

Working Solution Preparation : For each solvent to be tested, prepare a dilute working solution (e.g., 5x10⁻⁶ M) by transferring a precise volume of the stock solution into a volumetric flask and diluting to the mark with the test solvent.

-

Causality : The concentration must be low enough to ensure the absorbance is within the linear range of the Beer-Lambert law (typically < 0.1) and to prevent aggregation or self-quenching effects, which can alter the photophysical properties.

-

-

UV-Vis Absorption Measurement :

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 20-30 minutes for stabilization.[15]

-

Using a quartz cuvette, run a baseline correction with the pure solvent that will be used for the sample.

-

Measure the absorption spectrum of the working solution over a suitable range (e.g., 250-500 nm).

-

Record the wavelength of maximum absorption (λabs_max).

-

-

Fluorescence Emission Measurement :

-

Turn on the fluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength to the λabs_max determined from the UV-Vis spectrum.

-

Causality : Exciting at the absorption maximum ensures the most efficient population of the excited state, leading to the strongest possible emission signal and improving the signal-to-noise ratio.

-

Set appropriate excitation and emission slit widths (e.g., 5 nm). Keep these values constant for all measurements to ensure comparability.

-

Measure the emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to the near-IR (e.g., from λex + 20 nm to 700 nm).

-

Record the wavelength of maximum emission (λem_max).

-

Repeat steps 3 and 4 for each solvent.

-

Data Presentation and Analysis

Data Summary

Organize the collected data and relevant solvent parameters into a comprehensive table. This allows for a clear, at-a-glance comparison of the spectral shifts against solvent properties.

Table 1: Spectroscopic Data and Solvent Parameters for 2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | ET(30) (kcal/mol) | Δf (Polarity Function) | λabs_max (nm) | λem_max (nm) | Stokes Shift (cm⁻¹) |

| n-Hexane | 1.88 | 1.375 | 31.0 | 0.001 | Data | Data | Data |

| Toluene | 2.38 | 1.497 | 33.9 | 0.013 | Data | Data | Data |

| Dichloromethane | 8.93 | 1.424 | 40.7 | 0.218 | Data | Data | Data |

| Acetone | 20.7 | 1.359 | 42.2 | 0.284 | Data | Data | Data |

| Acetonitrile | 37.5 | 1.344 | 45.6 | 0.305 | Data | Data | Data |

| Ethanol | 24.6 | 1.361 | 51.9 | 0.290 | Data | Data | Data |

| Methanol | 32.7 | 1.329 | 55.4 | 0.309 | Data | Data | Data |

Note: Solvent parameter values are literature-based. The Δf and Stokes Shift columns are calculated from experimental data.

Calculations:

-

Δf = ( (ε-1)/(2ε+1) - (n²-1)/(2n²+1) )

-

Stokes Shift (cm⁻¹) = (1/λabs_max - 1/λem_max) * 10⁷

Graphical Analysis

-

Plot of Spectral Maxima vs. ET(30) : Plot both λabs_max and λem_max as a function of the ET(30) value for each solvent.

-

Expected Outcome : The absorption maximum (λabs_max) should show a relatively small dependence on solvent polarity. In contrast, the emission maximum (λem_max) is expected to show a strong positive correlation, shifting to longer wavelengths (red-shifting) as ET(30) increases. This visually confirms the positive solvatochromism.

-

-

Lippert-Mataga Plot : Plot the calculated Stokes Shift (in cm⁻¹) on the y-axis against the solvent polarity function (Δf) on the x-axis.

-

Data Validation : A linear fit to this plot serves as a validation of the theoretical model. A high coefficient of determination (R²) indicates that the observed solvatochromism is primarily driven by the general dipolar interactions between the probe and the solvent cage.

-

Quantitative Interpretation : From the slope of the linear regression, the change in dipole moment (Δµ = µe - µg) can be calculated. Deviations from linearity, particularly for protic solvents like methanol and ethanol, suggest specific solute-solvent interactions, such as hydrogen bonding, that are not captured by the bulk dielectric properties alone.[7]

-

Caption: Effect of solvent polarity on S₀ and S₁ energy levels.

Conclusion and Outlook

The significant positive solvatochromism exhibited by 2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole, characterized by a pronounced bathochromic shift in its fluorescence spectrum with increasing solvent polarity, confirms its behavior as a classic D-π-A ICT probe. The methodologies detailed in this guide, particularly the construction and interpretation of the Lippert-Mataga plot, provide a robust and self-validating framework for quantifying the change in its dipole moment upon excitation. This analysis not only confirms the highly polar nature of the excited state but also provides a powerful tool for probing solute-solvent interactions.

The pronounced sensitivity of this molecule's emission to its environment makes it a valuable tool for professionals in drug development and materials science. It can be employed as a fluorescent probe to map the polarity of protein binding sites, investigate drug encapsulation within micelles or liposomes, or characterize the microenvironments within polymer films.

References

- Reichardt's Dye-Based Solvent Polarity and Abraham Solvent Parameters: Examining Correlations and Predictive Modeling. (2023). MDPI.

- Application of Reichardt's Solvent Polarity Scale (ET(30)) in the Selection of Bonding Agents for Composite Solid Rocket Propellants. (n.d.). MDPI.

- Synthesis and photo-physical properties of substituted 2-(2-Hydroxyphenyl) benzimidazoles. (2008).

- Synthesis and photo-physical properties of substituted 2-(2-Hydroxyphenyl) benzimidazoles. (2008).

- Dimroth and Reichardt ET. (n.d.). Stenutz.

- Effect of solvent polarity on photo-physical properties of 2-(1H-benzimidazol-2-yl) phenol. (2011).

- Lippert–Mataga solvatochromism plot of dyes 1 (A), 2 (B) and 3 (C) in different solvents. (n.d.).

- Study on the empirical parameter of solvent polarity - The E T(30) scale of carbonate using Reichardt's Dye. (2005). Beijing Institute of Technology.

- Determination of the empirical solvent polarity parameter ET(30) by multivariate image analysis. (n.d.). Analytical Methods (RSC Publishing).

- (a) Solvatochromism (b) normalized emission spectra of compound 2 in several solvents. (n.d.).

- Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. (n.d.). MDPI.

- Lippert–Mataga plot showing Stokes shift as a function of solvent orientation polarizibility ( Δ f ). (n.d.).

- Solvatochromic – Knowledge and References. (n.d.). Taylor & Francis.

- Evaluating Chromotropism with a Spectrophotometer: Solvatochromism and Thermochromism. (n.d.). Shimadzu.

- Synthesis and spectral properties of a variety of 2 styrylbenzimidazoles. (n.d.). Indian Journal of Chemistry.

- Lecture 06: UV-Visible and Fluorescence Spectroscopy. (2024). YouTube.

- Solvatochromism: a tool for solvent discretion for UV-Vis spectroscopic studies. (2021).

- Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. (2019).

- Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Labor

- Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. (2019). RSC Publishing.

- Solvatochromism of conjugated 4-N,N-dimethylaminophenyl-pyridinium donor–acceptor pairs. (n.d.). New Journal of Chemistry (RSC Publishing).

- Synthesis, spectral properties, and use of 6-acryloyl-2-dimethylaminonaphthalene (Acrylodan). A thiol-selective, polarity-sensitive fluorescent probe. (1983). PubMed.

Sources

- 1. shimadzu.com [shimadzu.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solvatochromism of conjugated 4-N,N-dimethylaminophenyl-pyridinium donor–acceptor pairs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. mdpi.com [mdpi.com]

- 12. Dimroth and Reichardt ET [stenutz.eu]

- 13. Determination of the empirical solvent polarity parameter ET(30) by multivariate image analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. chemistrymag.org [chemistrymag.org]

- 15. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the pH-Dependent Fluorescence of 2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole

<

Abstract

This technical guide provides a comprehensive exploration of the pH-dependent fluorescent properties of 2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole (DMAPB). Aimed at researchers, scientists, and professionals in drug development, this document delves into the underlying photophysical mechanisms, provides detailed experimental protocols for characterization, and presents a framework for harnessing its unique optical response. We will examine the synthesis, the influence of pH on its electronic spectra, and the determination of critical parameters such as pKa, fluorescence quantum yield, and lifetime. This guide is structured to offer not just procedural steps but also the scientific rationale, empowering users to effectively utilize and adapt this versatile fluorophore for their specific applications.

Introduction: The Significance of pH-Sensitive Fluorophores

The localized proton concentration (pH) is a fundamental parameter governing a vast array of biological and chemical processes. Consequently, the ability to accurately measure and image pH in real-time and with high spatial resolution is of paramount importance in fields ranging from cell biology to materials science. Fluorescent pH probes have emerged as indispensable tools for such applications due to their high sensitivity, non-invasive nature, and suitability for high-throughput screening and microscopic imaging.[1][2][3]

Among the various classes of organic fluorophores, those based on the benzimidazole scaffold have attracted considerable attention.[2][3] The compound 2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole (DMAPB) is a notable example, exhibiting a pronounced and useful pH-dependent fluorescence. Its photophysical properties are modulated by the protonation state of the benzimidazole ring, leading to distinct changes in its absorption and emission spectra.[4][5] This guide will provide a detailed technical overview of DMAPB, from its synthesis and fundamental photophysics to its practical application as a pH-sensitive fluorescent probe.

The Molecular Basis of pH-Dependent Fluorescence in DMAPB

The fluorescence of DMAPB is intrinsically linked to its molecular structure, which features an electron-donating N,N-dimethylamino group and a benzimidazole moiety that can undergo protonation. The pH-dependent spectral changes are primarily attributed to the equilibrium between the neutral and protonated forms of the benzimidazole ring.

In its neutral form, at higher pH values, the molecule can exhibit twisted intramolecular charge transfer (TICT) characteristics.[5] Upon excitation, an electron is transferred from the dimethylamino donor group to the benzimidazole acceptor, leading to a highly polar excited state. This charge-separated state is stabilized in polar solvents and is responsible for a specific fluorescence emission band.

Upon acidification, the imidazole nitrogen of the benzimidazole ring becomes protonated. This protonation event significantly alters the electronic properties of the molecule. The protonated benzimidazole becomes a much stronger electron acceptor, which can lead to a quenching of the TICT state fluorescence and the appearance of a new emission band corresponding to the protonated species. This shift in the emission profile forms the basis of its utility as a ratiometric or "turn-on/off" pH sensor.

Below is a diagram illustrating the proposed mechanism for the pH-dependent fluorescence of DMAPB.

Caption: Proposed mechanism of pH-dependent fluorescence of DMAPB.

Synthesis and Purification of DMAPB

The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry.[6][7][8] DMAPB can be reliably synthesized through the condensation reaction of o-phenylenediamine with p-N,N-dimethylaminobenzaldehyde. Several methods exist, with variations in catalysts and reaction conditions.[7] Below is a general, field-proven protocol.

Experimental Protocol: Synthesis of DMAPB

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) and p-N,N-dimethylaminobenzaldehyde (1 equivalent) in ethanol.

-

Catalysis: Add a catalytic amount of a suitable acid, such as p-toluenesulfonic acid or a Lewis acid like erbium triflate (Er(OTf)3), to the reaction mixture.[7] The choice of catalyst can influence reaction time and yield.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

-

Purification: The crude product is often purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pale yellow crystals of DMAPB.[9]

-

Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization of pH-Dependent Photophysical Properties

A thorough characterization of the photophysical properties of DMAPB across a range of pH values is crucial for its application as a fluorescent probe. This involves a series of spectroscopic measurements.

pH Titration and Determination of pKa

The pKa value, which represents the pH at which the neutral and protonated forms of the molecule are present in equal concentrations, is a critical parameter. It can be determined by monitoring the changes in absorbance or fluorescence intensity as a function of pH.[10][11]

-

Stock Solution Preparation: Prepare a concentrated stock solution of DMAPB in a suitable organic solvent like DMSO or ethanol.[10]

-

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) using appropriate buffer systems (e.g., citrate, phosphate, borate).

-

Sample Preparation: For each pH value, add a small aliquot of the DMAPB stock solution to the buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the pH and the probe's properties.

-

Absorbance Measurements: Record the UV-Vis absorption spectrum of each sample.

-

Fluorescence Measurements: Record the fluorescence emission spectrum of each sample, using an excitation wavelength determined from the absorption spectra.

-

Data Analysis: Plot the absorbance at a specific wavelength or the integrated fluorescence intensity against the pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa.

The following diagram illustrates a typical experimental workflow for pH titration.

Caption: Experimental workflow for pH titration of DMAPB.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process.[12] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[12] The relative method, which compares the fluorescence of the sample to a standard with a known quantum yield, is commonly employed.[12][13][14]

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and an emission range that overlaps with that of DMAPB.

-

Solution Preparation: Prepare a series of dilutions of both the DMAPB sample and the standard in the desired buffer (at a specific pH). The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.[15]

-

Absorbance and Fluorescence Measurements: For each solution, measure the absorbance at the excitation wavelength and record the corrected fluorescence emission spectrum.

-

Data Analysis: Integrate the area under the fluorescence emission curves for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φs) can then be calculated using the following equation:

Φs = Φr * (Grads / Gradr) * (ns² / nr²)

where Φr is the quantum yield of the reference, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent. The subscripts s and r refer to the sample and reference, respectively.[15]

Fluorescence Lifetime Measurements

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state.[16][17] It is an intrinsic property of a fluorophore and can be sensitive to the local environment. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and widely used technique for measuring fluorescence lifetimes in the nanosecond range.[16][17][18][19]

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a laser diode or LED) with a high repetition rate and a sensitive single-photon detector.[18]

-

Sample Preparation: Prepare a solution of DMAPB in the buffer of interest.

-

Data Acquisition: Excite the sample with the pulsed light source and collect the emitted photons. The TCSPC electronics measure the time difference between the excitation pulse and the arrival of each photon at the detector. Over many cycles, a histogram of photon arrival times is built, which represents the fluorescence decay curve.

-

Data Analysis: The fluorescence decay curve is then fitted to an exponential function to determine the fluorescence lifetime(s).

Data Presentation and Interpretation

To facilitate the comparison of the photophysical properties of DMAPB at different pH values, the quantitative data should be summarized in a clear and structured format.

Table 1: Photophysical Properties of DMAPB as a Function of pH

| pH | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ns) |

| 2.0 | Data | Data | Data | Data |

| 4.0 | Data | Data | Data | Data |

| 6.0 | Data | Data | Data | Data |

| 7.4 | Data | Data | Data | Data |

| 9.0 | Data | Data | Data | Data |

| 11.0 | Data | Data | Data | Data |

Note: The data in this table are placeholders and should be replaced with experimentally determined values.

The trends observed in this table will provide valuable insights into the behavior of DMAPB. For instance, a significant shift in the emission maximum and a change in the quantum yield around the pKa value would be expected.

Conclusion and Future Perspectives